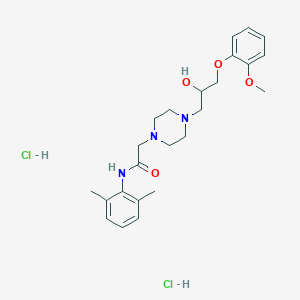

Ranolazine dihydrochloride

Overview

Description

Ranolazine dihydrochloride is a piperazine derivative used primarily as an anti-anginal medication. It is known for its ability to selectively inhibit the late sodium current in cardiac cells, which helps to alleviate symptoms of chronic stable angina pectoris without significantly affecting heart rate or blood pressure . The compound is marketed under the trade name Ranexa and has been approved for use in the United States and Europe .

Scientific Research Applications

Ranolazine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Mode of Action

Ranolazine dihydrochloride interacts with its primary target, the late phase of the inward sodium channel, by inhibiting its activity . This inhibition reduces intracellular sodium concentrations, which in turn decreases calcium influx via the sodium-calcium exchange process .

Biochemical Pathways

The inhibition of the late phase of the inward sodium current by this compound affects the sodium-calcium exchange process, leading to decreased cytosolic calcium . This reduction in calcium overload is believed to be critical in alleviating decreased left ventricular relaxation caused by ischemia and reperfusion . Elevated left ventricular diastolic wall tension compromises myocardial blood flow even further .

Pharmacokinetics

This compound is extensively absorbed after oral administration . The absolute bioavailability ranges from 35% to 50% . Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of intracellular calcium overload . This reduction is believed to alleviate the decreased left ventricular relaxation caused by ischemia and reperfusion . Additionally, it has been shown to suppress the metastatic abilities of certain cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, under hypoxic conditions common to growing tumors, this compound has been shown to inhibit invasiveness of cancer cells . Furthermore, the departure from dose proportionality for this drug is modest, with increases in steady-state C max and area under plasma concentration-time curve (AUC) from 0 to 12 hours of 2.5- and 2.7-fold, respectively .

Biochemical Analysis

Biochemical Properties

Ranolazine dihydrochloride interacts with various enzymes and proteins. At clinically therapeutic levels, it inhibits sodium and potassium ion channel currents . This inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing intracellular calcium overload, thereby decreasing left ventricular diastolic tension . This is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the late phase of the inward sodium current, leading to a reduction in intracellular calcium . This inhibition is believed to be the primary mechanism of action of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a goat model of lone atrial fibrillation, 10µM ranolazine led to a 40% reduction in the number of ventricular tachycardia episodes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its protein binding is about 61–64% over the therapeutic concentration range .

Subcellular Localization

Its ability to inhibit sodium and potassium ion channel currents suggests that it may localize to areas of the cell where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

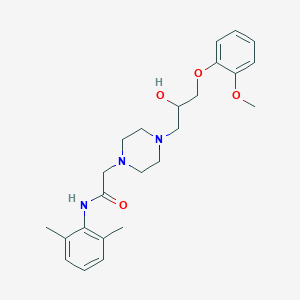

The synthesis of ranolazine dihydrochloride involves several key steps. One common method starts with the reaction of 2-methoxyphenol with epichlorohydrin in the presence of water, dioxane, and sodium hydroxide to form 1-(2-methoxyphenoxy)-2,3-epoxypropane . This intermediate is then condensed with piperazine in ethanol to yield 2-(2-methoxyphenoxy)-1-(piperazin-1-yl)ethanol . The final step involves reacting this compound with 2,6-dimethylaniline and chloroacetyl chloride in the presence of triethylamine and methylene dichloride to produce ranolazine .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ranolazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Ranolazine can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: Ranolazine can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Ivabradine: Another anti-anginal medication that works by inhibiting the If current in the sinoatrial node, reducing heart rate.

Amlodipine: A calcium channel blocker used to treat angina and hypertension.

Beta-blockers: Such as metoprolol, which reduce heart rate and myocardial oxygen demand.

Uniqueness

Ranolazine dihydrochloride is unique in its mechanism of action, as it selectively inhibits the late sodium current without significantly affecting heart rate or blood pressure . This makes it a valuable option for patients who may not tolerate other anti-anginal medications due to their effects on heart rate and blood pressure .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Ranolazine dihydrochloride involves the reaction of 3-amino-4-methoxybenzoic acid with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester followed by reduction and salt formation.", "Starting Materials": [ "3-amino-4-methoxybenzoic acid", "2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: 3-amino-4-methoxybenzoic acid and 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester are reacted in methanol in the presence of hydrochloric acid.", "Step 2: The resulting product is reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form Ranolazine dihydrochloride." ] } | |

CAS No. |

95635-56-6 |

Molecular Formula |

C24H34ClN3O4 |

Molecular Weight |

464.0 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H |

InChI Key |

HIWSKCRHAOKBSL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl |

Appearance |

Powder |

solubility |

>75.1 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

43285, RS Dihydrochloride, Ranolazine HCl, Ranolazine Hydrochloride, Ranolazine N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide Ranexa ranolazine Ranolazine Dihydrochloride Ranolazine HCl Ranolazine Hydrochloride renolazine RS 43285 RS 43285 193 RS 43285-193 RS 43285193 RS-43285 RS43285 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

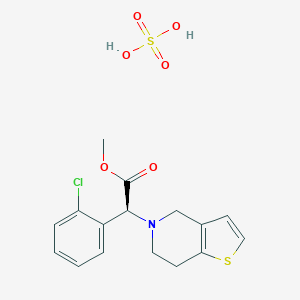

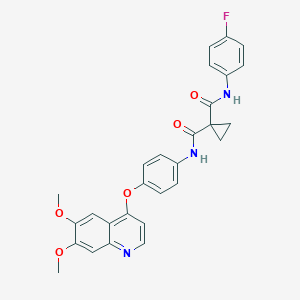

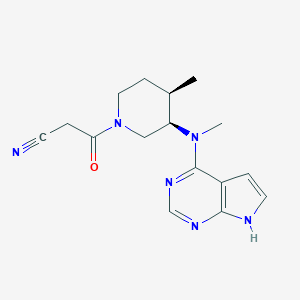

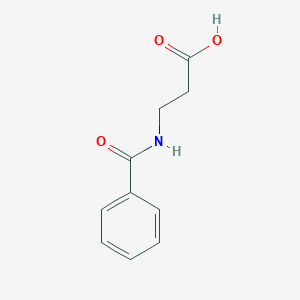

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ranolazine Dihydrochloride in treating angina?

A1: this compound acts as an inhibitor of late sodium current (INa,L) in cardiac myocytes [, ]. This action reduces intracellular sodium overload, subsequently decreasing calcium influx and mitigating myocardial ischemia. This mechanism differentiates it from traditional antianginal agents like calcium channel blockers and nitrates, making it a valuable therapeutic option.

Q2: What are the major degradation products observed during forced degradation studies of this compound?

A2: Forced degradation studies, as detailed in one of the papers [], revealed that this compound undergoes degradation under acidic, basic, oxidative, and dry heat conditions. The identified degradation products are o-Methoxyphenol and 2,6-Dimethylaniline. Interestingly, the drug remained stable under wet heat and UV light exposure.

Q3: How was the stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for this compound validated?

A3: The researchers employed a comprehensive validation procedure for the developed RP-HPLC method []. This involved assessing various parameters including accuracy, precision, linearity, specificity, robustness, limit of detection, and limit of quantification. The method demonstrated the ability to effectively separate and quantify this compound from its degradation products, making it suitable for stability studies and quality control.

Q4: Has this compound demonstrated any antiviral potential?

A4: Interestingly, a study [] explored the potential of repurposing existing drugs, including this compound, for antiviral activity against influenza A virus. Computational analysis suggested this compound could interact with the sodium channel voltage-gated type v alpha subunit (SCN5A). Experimental validation confirmed that this compound exhibited significant plaque reduction in Madin Darby canine kidney (MDCK) cells and showed antiviral activity in both MDCK and adenocarcinoma human alveolar basal epithelial (A549) cell lines. This highlights the possibility of this compound having a broader therapeutic application beyond its established use as an antianginal agent.

Q5: What are the limitations of this compound as an anti-atrial fibrillation agent?

A5: While this compound shows promise in managing atrial fibrillation, research [] suggests its efficacy might be limited. Electropharmacological studies in halothane-anesthetized dogs revealed that while this compound prolongs atrial and ventricular effective refractory periods, it also exhibits cardiodepressive effects and delays ventricular depolarization and repolarization. The calculated ΔAERP/ΔVERP ratio for this compound suggests a potentially lower efficacy compared to drugs like dronedarone, amiodarone, bepridil, and dl-sotalol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.